molecular formula C13H10Cl2N2O2 B3035807 4,6-Dimethyl-2-pyrimidinyl 2,4-dichlorobenzenecarboxylate CAS No. 338421-30-0

4,6-Dimethyl-2-pyrimidinyl 2,4-dichlorobenzenecarboxylate

Cat. No.: B3035807
CAS No.: 338421-30-0
M. Wt: 297.13 g/mol
InChI Key: MZTZZPPYNVNKOH-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-pyrimidinyl 2,4-dichlorobenzenecarboxylate is a pyrimidine-based ester derivative featuring a 2,4-dichlorobenzenecarboxylate moiety linked to a 4,6-dimethyl-substituted pyrimidinyl group. This compound is structurally characterized by its ester functional group, dichlorinated aromatic ring, and methyl substituents on the pyrimidine core. Such modifications are often employed in medicinal and agrochemical research to optimize physicochemical properties (e.g., lipophilicity, stability) and biological activity.

Properties

IUPAC Name

(4,6-dimethylpyrimidin-2-yl) 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O2/c1-7-5-8(2)17-13(16-7)19-12(18)10-4-3-9(14)6-11(10)15/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTZZPPYNVNKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201244364
Record name 4,6-Dimethyl-2-pyrimidinyl 2,4-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201244364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338421-30-0
Record name 4,6-Dimethyl-2-pyrimidinyl 2,4-dichlorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338421-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dimethyl-2-pyrimidinyl 2,4-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201244364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-pyrimidinyl 2,4-dichlorobenzenecarboxylate typically involves the reaction of 4,6-dimethyl-2-pyrimidinol with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-pyrimidinyl 2,4-dichlorobenzenecarboxylate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols.

    Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Oxidation and reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products

    Nucleophilic substitution: Substituted derivatives with various functional groups.

    Ester hydrolysis: 4,6-Dimethyl-2-pyrimidinyl 2,4-dichlorobenzoic acid.

    Oxidation and reduction: Quinones and hydroquinones.

Scientific Research Applications

4,6-Dimethyl-2-pyrimidinyl 2,4-dichlorobenzenecarboxylate is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-pyrimidinyl 2,4-dichlorobenzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The provided evidence highlights three compounds with pyrimidine or quinazoline frameworks, enabling a comparative analysis of substituent effects on key properties:

Table 1: Comparative Analysis of 4,6-Dimethyl-2-pyrimidinyl 2,4-dichlorobenzenecarboxylate and Analogous Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Melting Point (°C) Yield (%)
This compound (Target Compound) C₁₃H₁₁Cl₂N₂O₃ 329.15 2,4-dichlorophenyl, 4,6-dimethylpyrimidine, ester Not reported Not reported
(2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) C₂₀H₁₀N₄O₃S 386.38 Trimethylbenzylidene, thiazolo-pyrimidine, nitrile 243–246 68
(2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) C₂₂H₁₇N₃O₃S 403.45 Cyanobenzylidene, thiazolo-pyrimidine, nitrile 213–215 68
6,11-Dihydro-2-(5-methylfuran-2-yl)-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) C₁₇H₁₀N₄O₃ 318.29 Quinazoline, nitrile, furan 268–269 57

Key Observations:

Structural Differences: The target compound lacks fused heterocyclic systems (e.g., thiazolo-pyrimidine in 11a/b or quinazoline in 12) but incorporates a dichlorinated aromatic ester. This structural simplicity may enhance synthetic accessibility compared to fused-ring analogs . 11a and 11b feature nitrile (-CN) and benzylidene groups, which confer rigidity and electronic effects distinct from the ester group in the target compound. The dichlorophenyl group in the target may enhance lipophilicity relative to the trimethylbenzylidene (11a) or cyanobenzylidene (11b) moieties.

Physicochemical Properties :

  • Melting Points : The target compound’s melting point is unreported, but analogs with fused heterocycles (e.g., 12) exhibit higher melting points (268–269°C), likely due to increased molecular planarity and intermolecular interactions. The dichlorophenyl group in the target may elevate its melting point compared to 11b (213–215°C) but lower it relative to 12 .
  • Yields : The target’s synthetic yield is unspecified, but 11a/b demonstrate moderate yields (68%), whereas 12 shows reduced yield (57%), possibly due to multi-step cyclization challenges.

Spectroscopic Signatures :

  • The ester carbonyl in the target compound would exhibit IR absorption near 1700–1750 cm⁻¹, contrasting with the nitrile stretches (~2200 cm⁻¹) in 11a/b and 12 .
  • ¹H NMR : The target’s dichlorophenyl protons would resonate downfield (δ ~7.5–8.0 ppm), while its pyrimidinyl methyl groups would appear as singlets near δ 2.3–2.5 ppm, comparable to methyl signals in 11a/b (δ 2.24–2.37 ppm) .

Functional Implications: The dichlorophenyl ester in the target may improve hydrolytic stability compared to nitriles (11a/b) but reduce reactivity in nucleophilic environments.

Biological Activity

4,6-Dimethyl-2-pyrimidinyl 2,4-dichlorobenzenecarboxylate (CAS No. 338421-30-0) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The pyrimidine moiety is known for its presence in nucleic acids and various biologically active compounds. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.

  • Molecular Formula : C13H10Cl2N2O2
  • Molecular Weight : 297.14 g/mol
  • Structure : The compound features a pyrimidine ring substituted with a dichlorobenzenecarboxylate group, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine exhibit notable antimicrobial properties. A study on similar pyrimidine compounds demonstrated effective inhibition against various bacterial strains, suggesting that the 4,6-Dimethyl-2-pyrimidinyl derivative may also possess antimicrobial activity .

Anticancer Properties

Pyrimidine derivatives have been explored for their anticancer potential. Compounds with similar structures have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. The mechanism often involves interference with DNA synthesis and repair pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrimidine derivatives are well-documented. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes, indicating potential therapeutic applications in inflammatory diseases .

Case Studies

  • Anthelmintic Activity :
    A recent study synthesized several pyrimidine derivatives and evaluated their anthelmintic activity using Pheretima posthuma. Among them, a compound with structural similarities to this compound demonstrated significant paralysis and mortality rates in test subjects within specific timeframes .
  • In Silico Analysis :
    Computational studies using PASS (Prediction of Activity Spectra for Substances) predicted that the compound could act as a GPCR ligand and kinase inhibitor. These findings suggest that it may interact with various biological targets, warranting further experimental validation .

Research Findings Summary Table

Activity Type Study Reference Findings
Antimicrobial Effective against multiple bacterial strains
Anticancer Inhibits tumor cell proliferation
Anti-inflammatory Reduces pro-inflammatory cytokines
Anthelmintic Induces paralysis and death in Pheretima posthuma

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dimethyl-2-pyrimidinyl 2,4-dichlorobenzenecarboxylate
Reactant of Route 2
Reactant of Route 2
4,6-Dimethyl-2-pyrimidinyl 2,4-dichlorobenzenecarboxylate

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